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Introduction
The central dogma of molecular biology is founded on a four-letter genetic alphabet (A, T, C,

and G). The expansion of this alphabet by incorporating unnatural base pairs (UBPs)

represents a significant leap in synthetic biology and biotechnology.[1][2][3] Isocytosine (iC), a

non-natural nucleobase, and its pairing partner, isoguanine (iG), form a stable UBP with a

hydrogen bonding pattern distinct from the canonical A:T and G:C pairs.[1][4] This expanded

genetic system opens up new avenues for the site-specific incorporation of functional

molecules into DNA and RNA, leading to novel applications in diagnostics, therapeutics, and

materials science.[1][2][5]

These application notes provide a comprehensive overview of the methodologies and protocols

for utilizing isocytosine in the expansion of the genetic alphabet. The focus is on the practical

aspects of synthesizing isocytosine-containing oligonucleotides, their enzymatic incorporation,

fidelity assessment, and their application in the development of therapeutic aptamers.

I. Synthesis of Isocytosine-Containing
Oligonucleotides
The synthesis of oligonucleotides containing isocytosine is achieved through automated solid-

phase phosphoramidite chemistry, the gold-standard method for custom DNA synthesis.[6][7][8]
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The process involves the sequential addition of nucleotide phosphoramidites to a growing

chain on a solid support. An isocytosine phosphoramidite building block is used in the desired

coupling cycle.

Protocol 1: Automated Solid-Phase Synthesis of
Isocytosine-Containing Oligonucleotides
Objective: To synthesize a DNA oligonucleotide containing a site-specific isocytosine base.

Materials:

DNA synthesizer

Controlled pore glass (CPG) solid support functionalized with the initial 3'-nucleoside

Standard deoxyribonucleoside phosphoramidites (dA, dC, dG, dT)

Isocytosine phosphoramidite (e.g., 5'-O-Dimethoxytrityl-N-phenoxyacetyl-2'-deoxy-

Isocytosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite)

Anhydrous acetonitrile

Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole)

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

Capping solution (A: acetic anhydride/THF/pyridine; B: N-methylimidazole/THF)

Oxidizing solution (Iodine in THF/water/pyridine)

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

HPLC purification system

Methodology:

The synthesis follows a four-step cycle for each nucleotide addition:
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Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the

support-bound nucleoside using the deblocking solution. This exposes the 5'-hydroxyl group

for the next coupling reaction.[6]

Coupling: The isocytosine phosphoramidite and activator solution are delivered to the

synthesis column. The activator protonates the diisopropylamino group of the

phosphoramidite, forming a reactive intermediate that couples with the free 5'-hydroxyl group

of the growing oligonucleotide chain.[9]

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This

prevents the formation of deletion mutants in the final product.[8]

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using the oxidizing solution.[10]

This cycle is repeated for each nucleotide in the desired sequence. After the final cycle, the

oligonucleotide is cleaved from the solid support and all protecting groups are removed by

incubation with the cleavage and deprotection solution. The crude product is then purified by

HPLC.
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Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

II. Enzymatic Incorporation of Isocytosine
The incorporation of isocytosine into DNA is achieved through the Polymerase Chain

Reaction (PCR), using deoxyisocytosine triphosphate (diCTP) as a substrate. Various DNA
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polymerases can recognize the iC:iG base pair, although with varying efficiencies.

Quantitative Data: Stability and Pairing of Isocytosine
Parameter Value/Observation Reference

iC:iG Pair Stability
As stable as a canonical G:C

pair in duplex DNA.
[11]

iG Tautomerization

Isoguanine can tautomerize to

an enol form, which can

mispair with thymine.

Mispairing

The primary mispairing

observed is between the enol

form of iG and T.

Duplex Structure
Can induce a parallel-stranded

DNA duplex structure.
[12]

Protocol 2: PCR Amplification with an Expanded Genetic
Alphabet
Objective: To amplify a DNA template containing an iG:iC base pair.

Materials:

DNA template containing isoguanine

Forward and reverse primers

Thermostable DNA polymerase (e.g., Taq, Vent (exo-))[13][14]

Standard dNTP mix (dATP, dCTP, dGTP, dTTP)

Deoxyisocytosine triphosphate (diCTP)

Deoxyisoguanosine triphosphate (diGTP)

PCR buffer with MgCl₂
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Nuclease-free water

Thermal cycler

Methodology:

Reaction Setup: Prepare a master mix containing all components except the template DNA.

A typical 50 µL reaction is as follows:

Component Final Concentration

10X PCR Buffer 1X

dNTP Mix (natural) 200 µM each

diCTP 100-200 µM

diGTP 100-200 µM

Forward Primer 0.2-0.5 µM

Reverse Primer 0.2-0.5 µM

DNA Polymerase 1-2.5 units

Template DNA 1-10 ng

Nuclease-free water to 50 µL

Thermal Cycling: The following is a general thermal cycling protocol. Annealing temperature

and extension time should be optimized for the specific primers and template.
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Step Temperature Time Cycles

Initial Denaturation 95°C 2-5 min 1

Denaturation 95°C 30-60 sec 25-35

Annealing 55-65°C 30-60 sec

Extension 72°C 1-2 min/kb

Final Extension 72°C 5-10 min 1

Hold 4°C ∞

Analysis: Analyze the PCR product by agarose gel electrophoresis. The product can be

purified and sequenced to verify the incorporation of isocytosine.
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Caption: General workflow for PCR with an expanded genetic alphabet.
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III. Fidelity of Isocytosine Incorporation
The fidelity of an unnatural base pair in replication is a critical parameter for its utility. The

fidelity of the iC:iG pair has been reported to be around 98% per PCR cycle.[4] Fidelity is

typically assessed by determining the kinetic parameters of correct versus incorrect nucleotide

incorporation.

Quantitative Data: Fidelity of Unnatural Base Pair
Incorporation

Unnatural Base
Pair

Fidelity (% per
cycle)

Method of
Determination

Reference

isoG:isoC ~98%
PCR amplification and

analysis
[4]

d5SICS:dMMO2 >99%
Steady-state kinetics

(kcat/KM)
[15][16]

dNaM:d5SICS >99.9%
Steady-state kinetics

(kcat/KM)
[15]

Protocol 3: Assessment of Incorporation Fidelity
(Steady-State Kinetics)
Objective: To determine the fidelity of isocytosine incorporation by a DNA polymerase.

Materials:

DNA polymerase

5'-radiolabeled primer-template DNA (template containing the unnatural base)

Natural dNTPs and unnatural dNTPs (diCTP)

Reaction buffer

Quenching solution (e.g., EDTA in formamide)
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Denaturing polyacrylamide gel electrophoresis (PAGE) system

Phosphorimager

Methodology:

Reaction Setup: Prepare reactions with a fixed concentration of primer-template DNA and

polymerase. Vary the concentration of the incoming nucleotide (both the correct unnatural

nucleotide and the competing natural nucleotides).

Time Course: Initiate the reactions by adding the dNTPs and incubate at the optimal

temperature for the polymerase. Take aliquots at different time points and quench the

reaction.

PAGE Analysis: Separate the products (extended primer) from the unextended primer by

denaturing PAGE.

Quantification: Quantify the amount of product formed at each time point using a

phosphorimager.

Kinetic Parameter Calculation: Plot the initial reaction velocities against the nucleotide

concentration and fit the data to the Michaelis-Menten equation to determine Vmax and KM.

Fidelity Calculation: The fidelity is calculated as the ratio of the incorporation efficiency

(kcat/KM) for the correct nucleotide versus the incorrect nucleotide: Fidelity =

(kcat/KM)correct / (kcat/KM)incorrect

IV. Applications in Drug Development: Isocytosine-
Containing Aptamers
The expanded chemical diversity offered by unnatural base pairs can be leveraged to generate

aptamers with enhanced binding affinities and specificities.[5] Aptamers are short, single-

stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind

to a target molecule.[17][18] The process of generating aptamers is called SELEX (Systematic

Evolution of Ligands by Exponential Enrichment).[19] When an expanded alphabet is used, this

is often referred to as ExSELEX.[5]
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Protocol 4: Genetic Alphabet Expansion SELEX
(ExSELEX)
Objective: To select for a high-affinity DNA aptamer containing isocytosine that binds to a

specific target protein.

Materials:

ssDNA library with a randomized region flanked by constant primer binding sites, containing

isoguanine at specific positions.

Target molecule (e.g., protein, small molecule)

Binding buffer

Wash buffer

Elution buffer

PCR reagents (as in Protocol 2)

Streptavidin-coated magnetic beads (for immobilization of biotinylated target)

Methodology:

Library Preparation: Synthesize a single-stranded DNA library containing isoguanine within

the random region.

Target Binding: Incubate the DNA library with the target molecule in the binding buffer to

allow for binding.

Partitioning: Separate the DNA-target complexes from the unbound DNA sequences. For a

biotinylated target, this can be done using streptavidin-coated magnetic beads. Wash the

beads to remove non-specifically bound sequences.

Elution: Elute the bound DNA sequences from the target.
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PCR Amplification: Amplify the eluted DNA using PCR with natural and unnatural

triphosphates (diCTP and diGTP) to enrich the pool of binding sequences.

ssDNA Generation: Generate single-stranded DNA from the PCR product for the next round

of selection. This can be achieved by using a biotinylated reverse primer and separating the

strands with streptavidin beads and alkaline denaturation.

Iterative Rounds: Repeat steps 2-6 for multiple rounds (typically 8-15 rounds), increasing the

selection stringency in each round (e.g., by decreasing the target concentration or increasing

the number of washes).

Sequencing and Analysis: After the final round, clone and sequence the enriched aptamer

pool to identify individual aptamer sequences.

Characterization: Synthesize individual aptamers and characterize their binding affinity (e.g.,

by surface plasmon resonance or fluorescence polarization).
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Caption: Workflow for Genetic Alphabet Expansion SELEX (ExSELEX).
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V. Commercial Application: Plexor® Technology
A practical application of the isocytosine:isoguanine base pair is in real-time quantitative PCR

(qPCR) through Plexor® technology.[1] In this system, one primer contains a 5'-fluorescently

labeled isocytosine. The reaction mix includes dabcyl-labeled isoguanosine triphosphate.

During PCR, the incorporation of the dabcyl-quencher opposite the fluorescently labeled

isocytosine in the primer leads to a reduction in fluorescence, which is proportional to the

amount of amplified product.[1][20]

Initial State

During PCR Extension
Final State (in product)

Fluorescently Labeled Primer
(with 5'-isoC)

Polymerase incorporates
dabcyl-isoGTP opposite isoC

dabcyl-isoGTP in mix

High Fluorescence

Fluorophore and Quencher
in close proximity

Low Fluorescence
(Signal Quenched)

Click to download full resolution via product page

Caption: Mechanism of Plexor® qPCR technology.

Conclusion
The incorporation of isocytosine into the genetic alphabet is a powerful tool for researchers,

scientists, and drug development professionals. It enables the creation of nucleic acids with

novel properties and functionalities. The protocols and data presented here provide a

framework for the synthesis, enzymatic incorporation, and application of isocytosine-

containing oligonucleotides. As the field of synthetic biology continues to advance, the

applications of an expanded genetic alphabet are poised to grow, offering new solutions in

diagnostics, targeted therapeutics, and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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